6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
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Overview
Description
6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as the ethylthio and methoxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with ethylthiol and methoxy reagents in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted derivatives .
Scientific Research Applications
6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted Pyridazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridazinone Derivatives: These compounds also contain the pyridazine ring and are known for their diverse pharmacological properties.
Uniqueness
6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of the ethylthio and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.36 g/mol
- CAS Number : 13927106
This compound features an imidazo[1,2-b]pyridazine core with ethylthio and methoxy substituents that contribute to its biological properties.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including this compound. These compounds demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The minimum inhibitory concentration (MIC) values for these compounds were found to be generally between 0.5 to 1.26 µM against Mtb and Mm .
Compound | C6 Substituent | C2 Substituent | Mtb MIC90 (µg/mL) | Mm MIC90 (µg/mL) |
---|---|---|---|---|
1a | BnO | Ph | 1 | 1.51 |
2a | BnS | Ph | 0.5 | 0.25 |
2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 0.06 |
Despite promising in vitro results, these compounds exhibited limited efficacy in vivo due to rapid metabolic degradation in mouse liver microsomes, with half-lives of less than 10 minutes .
Anticancer Activity
In addition to their antimycobacterial properties, derivatives of imidazo[1,2-b]pyridazine have shown potential as anticancer agents. For instance, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating growth inhibition percentages ranging from 62% to over 100% in some cases .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-b]pyridazine derivatives indicates that specific substitutions at the C2 and C6 positions are crucial for enhancing biological activity. The presence of a methoxy group at C3 and a phenyl moiety at C2 significantly contributes to the compound's effectiveness against Mtb. The addition of sulfur or nitrogen heteroatoms at the C6 position further optimizes activity .
Case Studies
Case Study 1: Antimycobacterial Efficacy
A study evaluated a series of imidazo[1,2-b]pyridazine derivatives, including those with the ethylthio substitution. The compounds were subjected to in vitro assays against Mtb and Mm, revealing that modifications at the C6 position greatly influenced potency. Compounds with benzyl-thio groups showed the most promise .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyridazine derivatives. Compounds similar to this compound were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines. Results indicated significant cytotoxicity correlated with specific structural features, such as the presence of methoxy groups and aromatic rings .
Properties
CAS No. |
113121-35-0 |
---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-3-methoxy-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3 |
InChI Key |
YFRJVAMRBCZGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(=NC(=C2OC)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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